

# Molecular structure and physicochemical properties of clomipramine HCl

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Compound of Interest		
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An In-depth Technical Guide on the Molecular Structure and Physicochemical Properties of **Clomipramine** HCl

## **Molecular Structure of Clomipramine HCl**

Clomipramine hydrochloride is the hydrochloride salt of clomipramine, a tricyclic antidepressant (TCA) belonging to the dibenzazepine class.[1][2] The core structure consists of a tricyclic ring system with a 3-chloro substitution and an N,N-dimethylaminopropyl side chain attached to the central nitrogen atom.[2][3] The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.[4]

#### Chemical Identifiers:

- Chemical Name: 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride[5]
- CAS Number: 17321-77-6[6]
- Molecular Formula: C<sub>19</sub>H<sub>23</sub>ClN<sub>2</sub> HCl (or C<sub>19</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>2</sub>)[6][7]
- Molecular Weight: 351.31 g/mol [1][7]

# **Physicochemical Properties**



**Clomipramine** HCl is a white to off-white or pale yellow crystalline powder.[1][8][9] It is characterized by its high lipophilicity and basic nature, properties that govern its absorption, distribution, and mechanism of action. A summary of its key physicochemical properties is presented below.

Property	Value	References
Appearance	White to pale yellow, crystalline powder.	[1][8][9]
Melting Point (°C)	189 - 197	[2][8][10][11]
pKa (Strongest Basic)	9.1 - 9.38	[2][12]
LogP (Octanol/Water)	5.04 - 5.19	[2][7][13]
Solubility		
Water	Freely soluble (70-125 mg/mL)	[1][10][14]
Methanol	Freely soluble	[1]
Ethanol	Soluble (10-70 mg/mL at 25°C)	[6][10]
Chloroform	Freely soluble	[9][10]
DMSO	Soluble (3-70 mg/mL at 25°C)	[6][10][14]
PBS (pH 7.2)	Approx. 0.5 mg/mL	[6]
Ethyl Ether / Hexane	Insoluble	[1]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters of **Clomipramine** HCI.

# Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent.



- Preparation: Add an excess amount of Clomipramine HCl powder to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., distilled water, phosphate buffer pH 6.8).[15]
- Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours.[15] Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 2000 rpm for 5 minutes) to pellet the excess solid.[15]
- Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a prevalidated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the concentration of **Clomipramine** HCl in the original supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or mol/L.

# **Partition Coefficient Determination (Shake-Flask Method)**

This protocol measures the LogP value, representing the lipophilicity of the compound.

- Phase Preparation: Prepare a mutually saturated system of 1-octanol and water (or a relevant buffer like PBS pH 7.4). Allow the two phases to be in contact for at least 24 hours with intermittent shaking, then separate them before use.
- Sample Preparation: Prepare a stock solution of **Clomipramine** HCl in the aqueous phase at a known concentration.
- Partitioning: In a separatory funnel, combine a precise volume of the **Clomipramine** HCl aqueous solution with a precise volume of the 1-octanol phase (e.g., a 1:1 volume ratio).
- Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the phases to separate completely.



- Quantification: Determine the concentration of **Clomipramine** HCl in the aqueous phase using a validated analytical method (e.g., HPLC-UV). The concentration in the octanol phase can be determined by mass balance or by direct measurement if the method is adapted.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

### **Purity and Assay Determination (RP-HPLC Method)**

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity and quantifying the amount of **Clomipramine** HCl.

- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[16][17]
  - Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 40:60 (v/v) mixture of aqueous buffer (e.g., 2 g/L Tetra Butyl Ammonium Hydrogen Sulphate, pH adjusted to 2.5) and methanol.[16]
  - Flow Rate: 1.0 1.2 mL/min.[16][17]
  - Detection: UV detector set at a wavelength of maximum absorbance, typically 215 nm or 252 nm.[16][18]
  - Temperature: Ambient or controlled (e.g., 30°C).
- Standard Preparation: Accurately weigh and dissolve Clomipramine HCl reference standard in the mobile phase or a suitable diluent to prepare a stock solution of known concentration.
   Prepare a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve a known weight of the Clomipramine HCl sample in the diluent to achieve a concentration within the calibration range.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
   Record the peak areas from the resulting chromatograms.



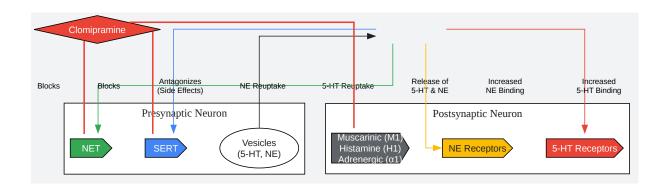
Calculation: Construct a calibration curve by plotting the peak area versus the concentration
of the standards. Determine the concentration of the sample from its peak area using the
regression equation of the calibration curve. Purity is assessed by calculating the area
percentage of the main peak relative to the total area of all peaks in the chromatogram.

#### **Mechanism of Action and Metabolism**

The therapeutic effects of **Clomipramine** HCl are primarily attributed to its potent inhibition of neurotransmitter reuptake. Its metabolism is a critical factor in its overall pharmacological profile.

## **Signaling Pathway: Mechanism of Action**

**Clomipramine** is a potent but non-selective serotonin-norepinephrine reuptake inhibitor (SNRI).[2][12] It binds with high affinity to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[19] This action increases the concentration and prolongs the activity of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[7][20] Additionally, **clomipramine** acts as an antagonist at several other receptors, including histaminic H<sub>1</sub>, α<sub>1</sub>-adrenergic, and muscarinic acetylcholine receptors, which does not contribute to its antidepressant effects but is responsible for many of its side effects, such as sedation and anticholinergic symptoms.[2][3][7]



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Caption: Mechanism of action of **Clomipramine** at the neuronal synapse.

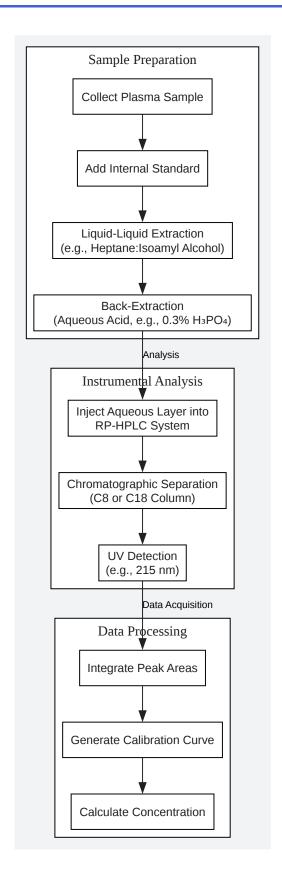
## **Metabolic Pathway**

Clomipramine undergoes extensive first-pass metabolism in the liver.[11] The primary metabolic pathway is N-demethylation to its main active metabolite, desmethylclomipramine. This conversion is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C19.[12][21] Desmethylclomipramine is also pharmacologically active, acting as a more potent inhibitor of norepinephrine reuptake.[21] Both the parent drug and its active metabolite are further metabolized through hydroxylation, primarily by CYP2D6, followed by conjugation with glucuronic acid before excretion.[21]









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### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clomipramine | C19H23ClN2 | CID 2801 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomipramine Wikipedia [en.wikipedia.org]
- 4. Clomipramine hydrochloride [sitem.herts.ac.uk]
- 5. drugfuture.com [drugfuture.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clomipramine hydrochloride 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Clomipramine Hydrochloride LKT Labs [lktlabs.com]
- 11. Clomipramine hydrochloride CAS#: 17321-77-6 [m.chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. env.go.jp [env.go.jp]
- 14. selleckchem.com [selleckchem.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 18. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 20. Clomipramine Hydrochloride | C19H24Cl2N2 | CID 68539 PubChem [pubchem.ncbi.nlm.nih.gov]



- 21. ClinPGx [clinpgx.org]
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